molecular formula C8H9N5 B13464089 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13464089
M. Wt: 175.19 g/mol
InChI Key: ROGSEMKXUUARTJ-UHFFFAOYSA-N
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Description

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-2-pyridin-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11,12)

InChI Key

ROGSEMKXUUARTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=CC=N2

Origin of Product

United States

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